Cas no 1637303-66-2 (Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a trans-4-substituted cyclohexyl backbone with a carbamate-protected amine and a ketone functional group. The tert-butyl ester moiety enhances stability, making it suitable for controlled synthetic applications, particularly in peptide coupling or as an intermediate in pharmaceutical synthesis. Its rigid cyclohexyl structure contributes to stereoselectivity in reactions, while the ketone group offers further derivatization potential. This compound is valued for its predictable reactivity and compatibility with standard protecting group strategies, facilitating its use in multi-step organic syntheses under mild conditions. Proper handling under inert conditions is recommended to preserve integrity.
Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester structure
1637303-66-2 structure
Product Name:Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester
CAS No:1637303-66-2
MF:C14H25NO3
MW:255.353204488754
CID:5291386
Update Time:2025-06-08

Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H25NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-
    • InChI Key: SKJNOXMVLRJGJX-XYPYZODXSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H]1CC[C@@H](C(=O)CC)CC1

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Additional information on Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester (CAS No. 1637303-66-2): A Comprehensive Overview

Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester, identified by its CAS number 1637303-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its bulky cyclohexyl and isobutyl substituents, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The synthesis of Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester involves a multi-step process that requires precise control over reaction conditions. The key synthetic route typically begins with the formation of the carbamate bond through the reaction of an isocyanate intermediate with a suitable amine derivative. The presence of the trans-4-(1-oxopropyl)cyclohexyl group introduces steric hindrance, which can influence both the reactivity and selectivity of the molecule. This steric effect is particularly important in designing molecules with specific biological targets.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential as pharmacological agents. Research has shown that carbamates can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester may contribute to its unique interaction with biological targets, making it a valuable scaffold for further derivatization and optimization.

The use of computational chemistry techniques has been instrumental in understanding the structural and functional properties of this compound. Molecular modeling studies have revealed that the bulky substituents can influence both the conformational flexibility and binding affinity of the molecule. These insights are crucial for designing molecules with enhanced efficacy and reduced side effects. Additionally, computational methods have been used to predict potential metabolic pathways and degradation products, which is essential for assessing the safety and pharmacokinetic profile of new drug candidates.

One of the most promising applications of Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester is in the field of oncology. Preclinical studies have demonstrated that carbamate derivatives can inhibit key enzymes involved in tumor growth and progression. The structural features of this compound make it a potential candidate for developing novel anticancer agents that target specific pathways involved in cancer cell proliferation. Furthermore, its ability to cross cell membranes suggests that it may be effective in treating tumors that are resistant to traditional therapies.

The role of this compound in drug development is further highlighted by its potential as a prodrug. Prodrugs are designed to improve the bioavailability and targeting properties of active pharmaceutical ingredients (APIs). By converting into the active form within the body, prodrugs can enhance therapeutic efficacy while minimizing side effects. The structural complexity of Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester makes it an attractive candidate for prodrug design, as it can be engineered to release its active moiety under specific physiological conditions.

Evaluation of the pharmacokinetic properties of this compound is essential for determining its suitability for clinical use. Studies have shown that carbamates exhibit variable absorption rates depending on their structural configuration. The presence of lipophilic substituents like the cyclohexyl and isobutyl groups can enhance oral bioavailability while also influencing metabolic stability. Understanding these relationships is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.

The environmental impact of carbamate-based compounds is another important consideration in their development and use. While these compounds are generally biodegradable under certain conditions, their persistence in aquatic environments can pose ecological risks if not properly managed. Research efforts are ongoing to develop more environmentally friendly synthetic routes and to assess the ecological toxicity of these compounds through various testing protocols.

In conclusion, Carbamic acid, N-[trans-4-(1-oxopropyl)cyclohexyl]-, 1,1-dimethylethyl ester (CAS No. 1637303-66-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a valuable scaffold for developing novel drugs with enhanced efficacy and reduced side effects. Continued research into its biological activities and pharmacokinetic properties will further elucidate its potential as a therapeutic agent.

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